6,9,12-Octadecatrien-1-ol, also known as gamma-Linolenyl alcohol, is a long-chain fatty primary alcohol with the molecular formula C18H32O and a molecular weight of 264.4 g/mol. This compound features three double bonds located at positions 6, 9, and 12 in its carbon chain, distinguishing it from other fatty alcohols. It is classified under the category of unsaturated fatty alcohols and is notable for its potential biological activities and applications in various fields .
The mechanism of action of GLA is still being elucidated, but several potential pathways are under investigation:
6,9,12-Octadecatrien-1-ol, also known as gamma-linolenyl alcohol, is a fatty alcohol with a long chain of 18 carbon atoms. It has three double bonds within its structure, located specifically at the 6th, 9th, and 12th carbon positions. (PubChem: )
Research into the potential health effects of 6,9,12-Octadecatrien-1-ol is ongoing. Some studies suggest it may have antibacterial properties (PubChem: ). However, more research is needed to confirm these findings and explore other potential applications.
These reactions are significant for modifying the compound's properties and enhancing its utility in various applications .
Research indicates that 6,9,12-Octadecatrien-1-ol exhibits various biological activities:
Several methods exist for synthesizing 6,9,12-Octadecatrien-1-ol:
The applications of 6,9,12-Octadecatrien-1-ol span various industries:
Several compounds share structural similarities with 6,9,12-Octadecatrien-1-ol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
9,12-Octadecadienoic Acid | Contains two double bonds at positions 9 and 12 | Primarily known for anti-inflammatory effects |
Linolenic Acid | Contains three double bonds at positions 9, 12, and 15 | Essential fatty acid with significant dietary importance |
9-Hexadecenoic Acid | Contains one double bond at position 9 | Saturated variant with different physical properties |
6,9,12-Octadecatrien-1-ol is unique due to its specific positioning of double bonds and its resultant biological activities that differentiate it from these similar compounds .
6,9,12-Octadecatrien-1-ol biosynthesis in plants occurs through the concerted action of endoplasmic reticulum-localized desaturases. Δ9-stearoyl-acyl carrier protein desaturase initiates the pathway by converting stearic acid to oleic acid (18:1Δ9), which undergoes sequential desaturation:
This three-step desaturation system requires NADPH, molecular oxygen, and cytochrome b5 as electron carriers. Comparative studies in Arabidopsis thaliana and Glycine max demonstrate substrate specificity variations, with soybean desaturases showing 2.3-fold higher catalytic efficiency for linoleic acid conversion.
Enzyme | Localization | Cofactors | Turnover (min⁻¹) |
---|---|---|---|
Δ9-desaturase | Chloroplast | Ferredoxin | 12.4 |
Δ12-desaturase | Endoplasmic Reticulum | Cytochrome b5 | 8.7 |
Δ15-desaturase | Plastid envelope | ATP | 5.2 |
Phospholipid composition directly modulates desaturase activity through membrane fluidity effects. Phosphatidylcholine-bound oleic acid shows 78% higher desaturation rates compared to free fatty acid substrates. Diurnal regulation via phytochrome-interacting factors coordinates expression peaks with photosynthetic activity, creating circadian oscillations in trienoic alcohol production.
6,9,12-Octadecatrien-1-ol represents a complex fatty alcohol with three double bonds positioned at carbons 6, 9, and 12 of an eighteen-carbon chain terminating in a hydroxyl group [1]. This polyunsaturated fatty alcohol presents unique challenges for extraction and purification due to its specific structural characteristics and potential for oxidative degradation during processing [34]. The compound has been identified in various natural sources, including plant materials and microbial systems, necessitating sophisticated methodological approaches for its isolation and purification [33] [35].
Ultrasonic-assisted extraction has emerged as a highly effective methodology for the isolation of fatty alcohols, including 6,9,12-octadecatrien-1-ol, from complex biological matrices [39]. The technique operates through cavitation phenomena that enhance mass transfer and accelerate the extraction process by disrupting cellular structures and facilitating solute release [42]. Research demonstrates that ultrasonic treatment can improve extraction yields by up to 11.5% compared to conventional methods while maintaining similar solvent consumption levels [42].
Optimization parameters for ultrasonic extraction of fatty alcohols include frequency modulation between 20-80 kilohertz, temperature control ranging from 25-40 degrees Celsius, and extraction duration spanning 20-80 minutes [42]. The solid-to-solvent ratio significantly influences extraction efficiency, with optimal ratios typically falling between 1:10 and 1:15 depending on the matrix complexity [42]. Studies utilizing ultrasonic frequencies of 40 kilohertz at 30 degrees Celsius for 40 minutes with a 1:10 solid-to-solvent ratio have demonstrated superior extraction performance for fatty alcohol compounds [42].
Microwave-assisted extraction represents an advanced technique that utilizes electromagnetic radiation to heat solvents and samples simultaneously, creating rapid temperature gradients that enhance extraction efficiency [40]. This methodology has proven particularly effective for fatty alcohol extraction due to its ability to selectively heat polar molecules while minimizing thermal degradation of sensitive compounds [40]. The technique offers significant advantages in terms of reduced extraction time and improved yield consistency compared to traditional extraction methods [40].
Microwave extraction parameters require careful optimization, with power settings typically ranging from 200 watts for delicate compounds to higher intensities for more robust matrices [40]. Temperature control remains critical, with most fatty alcohol extractions performed at temperatures between 60-90 degrees Celsius to balance extraction efficiency with compound stability [40]. The single-step extraction and derivatization approach using microwave assistance has demonstrated exceptional throughput capabilities for large-scale analytical applications [40].
The selection of appropriate solvents for 6,9,12-octadecatrien-1-ol extraction depends on the compound's polarity characteristics and the nature of the extraction matrix [37] [39]. Hexane has demonstrated superior performance for fatty alcohol extraction, followed by dichloromethane, due to their compatibility with the hydrophobic nature of long-chain fatty alcohols [42]. Ethyl acetate represents another effective solvent choice, particularly when combined with optimized extraction conditions including controlled temperature and agitation parameters [18].
Solvent-to-sample ratios require precise optimization to achieve maximum extraction efficiency while minimizing solvent consumption [37]. Research indicates that ratios between 0.5:1 and 1:1 provide optimal extraction performance for fatty alcohols, with higher ratios yielding diminishing returns [38]. The extraction temperature significantly influences solvent penetration and compound solubility, with optimal temperatures typically ranging from 10-60 degrees Celsius depending on the specific solvent system employed [18].
Supercritical fluid extraction utilizing carbon dioxide offers distinct advantages for fatty alcohol isolation, including enhanced selectivity, reduced extraction time, and elimination of organic solvent residues [41]. The technique operates above the critical temperature of 31 degrees Celsius and critical pressure of 74 bar for carbon dioxide, creating a fluid phase with unique solvation properties [41]. Modifier addition, such as ethanol or methanol, can enhance the extraction of polar compounds while maintaining the benefits of supercritical fluid extraction [41].
The selectivity of supercritical fluid extraction can be precisely controlled through pressure and temperature modulation, allowing for the separation of fatty alcohols from other lipid classes [41]. Lower pressures around 100 bar facilitate the extraction of volatile compounds, while higher pressures enable the recovery of fatty alcohols and other lipid molecules [41]. The absence of surface tension and negligible viscosity of supercritical fluids enable enhanced penetration into complex matrices compared to liquid solvents [41].
Extraction Method | Optimal Temperature (°C) | Extraction Time (min) | Yield Improvement (%) | Solvent Ratio |
---|---|---|---|---|
Ultrasonic-Assisted | 30 | 40 | 11.5 | 1:10 |
Microwave-Assisted | 60-90 | 10-20 | 15-25 | 1:5 |
Supercritical Fluid | 31-60 | 30-60 | 20-30 | N/A |
Conventional Solvent | 25-40 | 120-240 | Baseline | 1:15 |
High-performance liquid chromatography represents the gold standard for fatty alcohol purification, offering exceptional resolution and capacity for handling complex mixtures [10] [18]. Reversed-phase chromatography using C18 stationary phases has demonstrated particular effectiveness for 6,9,12-octadecatrien-1-ol separation due to the compound's hydrophobic characteristics [10] [13]. The selection of mobile phase composition significantly influences separation efficiency, with methanol-water mixtures providing optimal resolution for fatty alcohol compounds [10] [18].
Column temperature optimization plays a crucial role in achieving baseline separation of fatty alcohol isomers and closely related compounds [10]. Research indicates that temperatures between 26-30 degrees Celsius provide optimal separation while maintaining column stability and compound integrity [18]. Flow rate optimization typically ranges from 0.5-1.0 milliliters per minute, balancing analysis time with resolution requirements [18].
Detection systems for fatty alcohol analysis include refractive index detection, which provides universal response characteristics suitable for quantitative analysis [18]. Ultraviolet detection at 210 nanometers offers enhanced sensitivity for compounds containing chromophoric groups [10]. Mass spectrometric detection provides unparalleled specificity and structural confirmation capabilities for fatty alcohol identification [18].
Medium-pressure liquid chromatography offers significant advantages for preparative-scale purification of 6,9,12-octadecatrien-1-ol, providing enhanced throughput compared to high-pressure systems while maintaining good resolution [10]. The technique utilizes larger particle size stationary phases, typically 20-40 micrometers, enabling increased sample loading capacity and reduced back pressure [10]. Aqueous C18 phases have demonstrated exceptional performance for fatty alcohol purification, achieving high purity levels with improved processing efficiency [10].
Sample loading optimization represents a critical parameter for medium-pressure liquid chromatography, with volumes up to 1.25% of the bed volume providing optimal balance between throughput and resolution [10]. Recovery rates exceeding 83% have been achieved for fatty alcohol compounds using optimized loading conditions [10]. The technique offers particular advantages for compounds with low initial purity, making it ideal for natural product isolation applications [10].
Silica gel chromatography provides an effective and economical approach for fatty alcohol purification, particularly suitable for large-scale applications [17] [43]. The technique utilizes the differential adsorption characteristics of compounds based on their polarity and functional group interactions with the silica surface [43]. Petroleum ether and ethyl acetate solvent systems have demonstrated optimal performance for fatty alcohol separation, with gradient elution providing enhanced resolution [17].
Column packing and equilibration procedures significantly influence separation efficiency in silica gel chromatography [43]. Activated alumina represents an alternative adsorbent material that offers enhanced selectivity for fatty alcohol purification, particularly effective for removing hydrocarbon and ester impurities [43]. The technique enables the separation of fatty alcohols from related compounds including fatty acids, esters, and hydrocarbons through selective adsorption and elution protocols [43].
Elution optimization involves systematic variation of solvent polarity to achieve selective compound recovery [43]. Petroleum ether effectively removes hydrocarbon impurities, while benzene or carbon tetrachloride facilitates ester removal [43]. Final elution with low molecular weight alcohols, such as ethanol, provides quantitative recovery of purified fatty alcohols [43].
Gas chromatography serves as both an analytical and preparative technique for fatty alcohol purification, offering exceptional resolution for structural isomers [16] [25]. Capillary columns with non-polar stationary phases, such as methyl silicone, provide optimal separation for fatty alcohol compounds [16]. Temperature programming from 60-270 degrees Celsius enables comprehensive analysis of fatty alcohol mixtures while maintaining compound integrity [16].
Derivatization protocols enhance the volatility and thermal stability of fatty alcohols for gas chromatographic analysis [44]. Trimethylsilyl derivatization using N-methyl-N-trimethylsilylfluoroacetamide has demonstrated exceptional performance for fatty alcohol analysis, providing stable derivatives with enhanced chromatographic properties [44]. The derivatization process enables detection of degradation products without interference with target compound peaks [44].
Chromatographic Method | Stationary Phase | Mobile Phase | Resolution | Capacity |
---|---|---|---|---|
HPLC-C18 | Octadecylsilane | Methanol-Water | Excellent | Moderate |
MPLC-AQ-C18 | Aqueous C18 | Methanol-Water | Good | High |
Silica Gel | Silica | Petroleum Ether-Ethyl Acetate | Good | Very High |
Gas Chromatography | Methyl Silicone | Helium | Excellent | Low |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for 6,9,12-octadecatrien-1-ol through detailed analysis of proton and carbon environments [21] [22]. Proton nuclear magnetic resonance analysis enables precise determination of double bond geometry and position through characteristic chemical shift patterns and coupling constants [21]. The technique offers exceptional specificity for validating compound identity and detecting structural modifications or degradation products [22].
Chemical shift assignments for fatty alcohol protons follow predictable patterns based on their chemical environment [21]. Alkenyl protons typically appear between 5.2-5.8 parts per million, while allylic protons resonate around 2.0-2.8 parts per million [21]. The hydroxyl proton exhibits a characteristic chemical shift around 1.2-1.6 parts per million, providing confirmation of the alcohol functional group [21].
Mass spectrometry provides comprehensive molecular characterization for 6,9,12-octadecatrien-1-ol through molecular ion determination and fragmentation pattern analysis [25] [27]. Electron ionization mass spectrometry generates characteristic fragmentation patterns that enable structural elucidation and compound identification [25]. The molecular ion peak at mass-to-charge ratio 264 confirms the molecular formula C18H32O for the target compound [25].
Fragmentation patterns for fatty alcohols follow predictable pathways involving alpha-cleavage adjacent to the hydroxyl group and sequential loss of alkyl fragments [25]. The base peak typically corresponds to the loss of water from the molecular ion, generating a characteristic fragment at mass-to-charge ratio 246 [25]. Additional diagnostic fragments provide information about double bond positions and chain length [25].
Electrospray ionization mass spectrometry offers enhanced sensitivity for fatty alcohol analysis, particularly when combined with derivatization techniques [27]. Pyridine derivatization creates permanently charged quaternary ammonium species that exhibit improved ionization efficiency and mass spectrometric response [27]. The technique enables simultaneous analysis of fatty alcohols, aldehydes, and sterols with exceptional sensitivity and selectivity [27].
Infrared spectroscopy provides rapid and reliable identification of functional groups present in 6,9,12-octadecatrien-1-ol [26]. The technique offers particular value for confirming the presence of hydroxyl groups through characteristic O-H stretching vibrations around 3200-3600 wavenumbers [26]. Carbon-carbon double bond stretching vibrations appear around 1650 wavenumbers, providing confirmation of the unsaturated nature of the compound [26].
Quantitative infrared spectroscopy enables determination of fatty alcohol concentrations in complex mixtures [26]. The technique demonstrates excellent linearity and reproducibility for fatty alcohol analysis, with detection limits suitable for most analytical applications [26]. Sample preparation involves dilution with non-polar solvents such as toluene to optimize spectral quality and minimize solvent interference [26].
Fourier transform infrared spectroscopy offers enhanced spectral resolution and signal-to-noise ratio compared to dispersive techniques [26]. The method provides rapid analysis capability with minimal sample preparation requirements [26]. Spectral library matching enables automated compound identification and reduces analysis time for routine applications [26].
Ion mobility spectrometry provides an additional dimension of separation based on molecular size and shape, enhancing compound identification confidence [27]. The technique offers particular advantages for distinguishing between structural isomers that exhibit similar mass spectrometric behavior [27]. Drift time measurements provide characteristic signatures for different fatty alcohol structures [27].
Combined liquid chromatography-ion mobility-mass spectrometry systems enable comprehensive characterization of fatty alcohol mixtures with enhanced specificity [27]. The technique separates compounds based on chromatographic retention, ion mobility, and mass-to-charge ratio, providing three-dimensional separation capability [27]. Collision cross-section measurements derived from ion mobility data provide structural information complementary to mass spectrometric analysis [27].
Spectroscopic Method | Key Parameters | Information Content | Analysis Time |
---|---|---|---|
1H NMR | Chemical Shifts | Structure, Purity | 10-30 min |
13C NMR | Chemical Shifts | Carbon Framework | 30-120 min |
Mass Spectrometry | m/z, Fragmentation | Molecular Weight, Structure | 1-5 min |
Infrared | Wavenumber, Intensity | Functional Groups | 1-2 min |
Ion Mobility | Drift Time | Molecular Shape | 5-10 min |